Oxolan-3-ylmethanesulfonamide
Overview
Description
Oxolan-3-ylmethanesulfonamide is a useful research compound. Its molecular formula is C5H11NO3S and its molecular weight is 165.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Oxolan-3-ylmethanesulfonamide is a sulfonamide derivative . Sulfonamides are known to target the enzyme dihydropteroate synthetase, which plays a crucial role in the synthesis of folic acid, a vital component for bacterial DNA replication .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They are structural analogues of p-aminobenzoic acid (PABA), a substrate of the enzyme. By binding to the enzyme’s active site, they prevent PABA from accessing it, thereby inhibiting the synthesis of folic acid and ultimately halting bacterial DNA replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway. By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid. As a result, the bacteria are unable to replicate their DNA and proliferate .
Pharmacokinetics
Sulfonamides generally exhibit good oral bioavailability, are distributed widely in the body, and are primarily excreted unchanged in the urine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by storage conditions . Furthermore, the compound’s efficacy might be influenced by the presence of PABA in the environment, as PABA can compete with the drug for binding to dihydropteroate synthetase .
Biochemical Analysis
Biochemical Properties
Oxolan-3-ylmethanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with sulfonamide-binding proteins, which are involved in the inhibition of bacterial growth by interfering with the synthesis of folic acid. This compound also interacts with enzymes such as carbonic anhydrase, where it acts as an inhibitor, affecting the enzyme’s activity and thus influencing various physiological processes .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It exerts its effects primarily through enzyme inhibition. For example, by binding to the active site of carbonic anhydrase, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, thereby disrupting normal physiological functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade when exposed to light or extreme pH levels. Long-term exposure to this compound has been associated with sustained inhibition of metabolic enzymes and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can cause adverse effects such as liver and kidney damage, oxidative stress, and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various xenobiotics. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in the levels of metabolites. Additionally, this compound can influence the synthesis and degradation of important biomolecules, thereby impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier proteins and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function. For instance, this compound may accumulate in the mitochondria, where it can interfere with mitochondrial enzymes and disrupt energy production .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. The subcellular localization of this compound can significantly influence its biochemical activity and overall cellular effects .
Properties
IUPAC Name |
oxolan-3-ylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c6-10(7,8)4-5-1-2-9-3-5/h5H,1-4H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOUZRZWVDPJJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247506-09-7 | |
Record name | oxolan-3-ylmethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.